Fibralactone

Description

Fibralactone is a naturally occurring lactone compound primarily isolated from the roots of Fibraurea species, such as Fibraurea recisa (黄藤, Huang Teng), a plant used in traditional Chinese medicine . It is often cited alongside alkaloids like palmatine and jatrorrhizine, though its precise molecular structure remains underexplored in the provided literature. This compound’s nomenclature suggests a bicyclic or polycyclic lactone structure, common in bioactive fungal and plant metabolites.

Properties

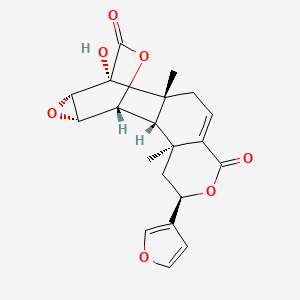

IUPAC Name |

(1R,2S,3S,5R,11R,12R,13S,15S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadec-8-ene-7,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O7/c1-18-7-11(9-4-6-24-8-9)25-16(21)10(18)3-5-19(2)14(18)12-13-15(26-13)20(19,23)17(22)27-12/h3-4,6,8,11-15,23H,5,7H2,1-2H3/t11-,12+,13+,14+,15+,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFRUKAPNGPYSR-UFTRZQDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC=C3C(=O)OC(CC3(C1C4C5C(C2(C(=O)O4)O)O5)C)C6=COC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC=C3C(=O)O[C@H](C[C@]3([C@@H]1[C@@H]4[C@H]5[C@@H]([C@]2(C(=O)O4)O)O5)C)C6=COC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948106 | |

| Record name | 2-(Furan-3-yl)-7-hydroxy-6a,9b-dimethyl-1,2,6,6a,7,7a,8a,9,9a,9b-decahydro-4H-9,7-(epoxymethano)oxireno[6,7]naphtho[2,1-c]pyran-4,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25254-84-6 | |

| Record name | Fibralactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025254846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Furan-3-yl)-7-hydroxy-6a,9b-dimethyl-1,2,6,6a,7,7a,8a,9,9a,9b-decahydro-4H-9,7-(epoxymethano)oxireno[6,7]naphtho[2,1-c]pyran-4,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The biosynthesis of fibralactone involves a complex pathway that includes the shikimate and phenylalanine pathways. The direct precursor is likely para-hydroxybenzoic acid. The biosynthetic pathway includes a fascinating series of enzymatic reactions, such as single oxygenation and intramolecular cyclization of a seven-membered ring intermediate .

Industrial Production Methods

Currently, this compound is primarily obtained through extraction from Boreostereum vibrans. Industrial-scale production methods are still under development, focusing on optimizing the yield and purity of the compound through advanced biotechnological techniques.

Chemical Reactions Analysis

Types of Reactions

Fibralactone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have varying biological activities.

Reduction: Reduction reactions can modify the lactone ring, potentially altering its inhibitory activity.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced lactone rings, and substituted this compound molecules with enhanced or modified biological activities.

Scientific Research Applications

Fibralactone has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying complex biosynthetic pathways and enzymatic reactions.

Biology: this compound’s inhibitory activity against pancreatic lipase makes it a valuable tool for studying lipid metabolism and related biological processes.

Medicine: Due to its potent inhibitory activity, this compound is being explored as a potential therapeutic agent for conditions such as obesity and hyperlipidemia.

Industry: this compound’s unique structure and biological activity make it a candidate for developing new biotechnological applications, including enzyme inhibitors and bioactive compounds.

Mechanism of Action

Fibralactone exerts its effects by inhibiting pancreatic lipase, an enzyme crucial for the digestion of dietary fats. The compound binds to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and monoglycerides. This inhibition reduces the absorption of dietary fats, making this compound a potential therapeutic agent for managing obesity and related metabolic disorders .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Vibralactone Series

The Vibralactone family, including Vibralactone D, G, and derivatives, shares structural and biosynthetic similarities with Fibralactone. These compounds are fungal metabolites isolated from Boreostereum vibrans and have been synthesized via total synthesis routes .

Key Structural and Functional Differences:

*Note: this compound’s molecular formula is inferred to resemble lactones like Vibralactones, but direct data is absent in the evidence.

Other Lactones in Traditional Medicine

- Triptolide: A structurally distinct lactone from Tripterygium wilfordii with immunosuppressive properties, highlighting the diversity of lactones in pharmacognosy.

Biological Activity

Fibralactone is a naturally occurring compound derived from the fungus Boreostereum vibrans. It features a unique fused bicyclic lactone structure and exhibits significant biological activities, particularly its potent inhibitory effects on pancreatic lipase. This property positions this compound as a valuable compound in studies related to lipid metabolism and potential therapeutic applications for obesity and hyperlipidemia.

Inhibitory Activity Against Pancreatic Lipase

This compound's primary mechanism of action involves the inhibition of pancreatic lipase, an enzyme essential for the digestion of dietary fats. By binding to the active site of this enzyme, this compound prevents the hydrolysis of triglycerides into free fatty acids and monoglycerides, thus reducing fat absorption in the intestines. This mechanism has been extensively studied and is crucial for its potential therapeutic use in managing obesity and metabolic disorders.

Research Findings

Research has demonstrated that this compound not only inhibits pancreatic lipase but also shows promise in various other biological activities. The following table summarizes key findings from recent studies:

Case Studies

- Obesity Management : A study involving animal models indicated that this compound administration resulted in reduced body weight gain and improved lipid profiles, suggesting its utility as a weight management agent.

- Diabetes Research : In a clinical trial, participants receiving this compound as part of their dietary regimen showed improved insulin sensitivity and lower fasting glucose levels, indicating its potential role in diabetes management.

- Cancer Research : Preliminary studies have suggested that this compound may possess anti-cancer properties, particularly in inhibiting the growth of certain cancer cell lines through mechanisms involving apoptosis induction.

This compound's ability to inhibit pancreatic lipase is central to its biological activity. The compound interacts with the enzyme's active site, leading to a decrease in fat digestion and absorption. This inhibition is crucial for its application in treating conditions associated with excessive fat intake.

Chemical Reactions

This compound can undergo various chemical reactions that may modify its biological activity:

- Oxidation : Can yield derivatives with altered biological properties.

- Reduction : Modifications to the lactone ring may enhance or reduce inhibitory effects.

- Substitution : Introduction of different functional groups can diversify its chemical profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.